molecular formula C17H12BrN3O B14891440 N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide

N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide

Cat. No.: B14891440
M. Wt: 354.2 g/mol
InChI Key: NHKMDCNADWERTK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide
  • N-(2-fluorophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide
  • N-(2-methylphenyl)-2-(6-cyano-1H-indol-1-yl)acetamide

Uniqueness

N-(2-bromophenyl)-2-(6-cyano-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The cyano group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(6-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C17H12BrN3O/c18-14-3-1-2-4-15(14)20-17(22)11-21-8-7-13-6-5-12(10-19)9-16(13)21/h1-9H,11H2,(H,20,22)

InChI Key

NHKMDCNADWERTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N)Br

Origin of Product

United States

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